molecular formula C13H12BrNO3 B1532095 Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate CAS No. 872714-50-6

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate

Cat. No.: B1532095
CAS No.: 872714-50-6
M. Wt: 310.14 g/mol
InChI Key: JQGFRMBBTLWQHW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C₁₂H₁₀BrNO₃. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, and a carboxylate ester group at the 3-position of the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.

  • Bromination: The quinoline derivative undergoes bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Methoxylation: The brominated quinoline is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

  • Carboxylation: Finally, the methoxyquinoline is carboxylated using reagents like ethyl chloroformate or ethyl chloroacetate to introduce the carboxylate ester group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize waste and improve efficiency, making it suitable for commercial production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the bromine position, leading to the formation of various substituted quinolines.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.

  • Substitution: Nucleophiles like sodium azide or potassium iodide are used, often in the presence of a base.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroxyquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.

  • Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

  • Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Ethyl 4-bromoquinoline-6-carboxylate: Similar structure but with different positions of bromine and carboxylate groups.

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar to the target compound but with a hydroxyl group instead of a methoxy group.

  • Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the bromine atom present in the target compound.

These comparisons help in understanding the structural and functional differences that contribute to the unique properties of this compound.

Properties

IUPAC Name

ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFRMBBTLWQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677906
Record name Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872714-50-6
Record name Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

PBr3 (64.5 g, 22.5 mL, 0.239 mole) was added dropwise to a stirred, ice cold suspension of 4-hydroxy-6-methoxy-quinoline-3-carboxylic acid ethyl ester (59 g, 0.239 mole) in DMF (750 mL); the temperature rose to 15-20° C. for 30 min and then dropped to ca. 5° C. (the starting material dissolved fairly quickly and a new solid precipitated out). After 3 hr the solid was collected, washed sequentially with cold DMF, hexane, and water, then was dried at 40° C. in vacuo overnight to give the title compound (41 g, 78%): LC/MS (ES) m/e 310/312 (M+H)+.
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
78%

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